Descyclopropylmethyl Nalfurafine

Description

Nalfurafine (TRK-820), a synthetic κ-opioid receptor (KOR) agonist, is clinically approved in Japan for treating uremic pruritus and exhibits a unique pharmacological profile characterized by high selectivity for KOR over other opioid receptors (e.g., μ- or δ-opioid receptors) . Unlike traditional KOR agonists such as U50,488 or salvinorin A, nalfurafine demonstrates reduced dysphoric side effects (e.g., anhedonia, sedation) while retaining therapeutic efficacy in pruritus, neuropathic pain, and demyelination disorders . Its molecular mechanism involves biased signaling toward G-protein activation (e.g., ERK1/2) over β-arrestin recruitment or p38 MAPK pathways, contributing to its favorable safety profile . Preclinical studies highlight its ability to modulate immune responses, promote remyelination in multiple sclerosis (MS) models, and reduce neuroinflammation .

Properties

Molecular Formula |

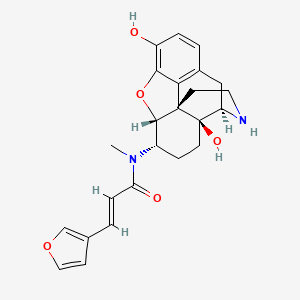

C24H26N2O5 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(E)-N-[(4R,4aS,7S,7aR,12bS)-4a,9-dihydroxy-2,3,4,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide |

InChI |

InChI=1S/C24H26N2O5/c1-26(19(28)5-2-14-7-11-30-13-14)16-6-8-24(29)18-12-15-3-4-17(27)21-20(15)23(24,9-10-25-18)22(16)31-21/h2-5,7,11,13,16,18,22,25,27,29H,6,8-10,12H2,1H3/b5-2+/t16-,18+,22-,23-,24+/m0/s1 |

InChI Key |

GFVPOWWGJUNPAE-AEISZGQRSA-N |

Isomeric SMILES |

CN([C@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3)O)C(=O)/C=C/C6=COC=C6 |

Canonical SMILES |

CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3)O)C(=O)C=CC6=COC=C6 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar KOR Agonists

Functional Selectivity and Signaling Bias

Nalfurafine’s functional selectivity distinguishes it from other KOR agonists. For example:

- U50,488 : A classic KOR agonist, U50,488 activates both G-protein and β-arrestin pathways, leading to dysphoria and sedation. In contrast, nalfurafine shows 250-fold greater potency for ERK1/2 activation than p38 MAPK in human KOR-expressing cells, minimizing adverse effects .

- MCOPPB and Mianserin: These KOR agonists also reduce melanin production but exhibit weaker melanophagy induction compared to nalfurafine. Nalfurafine’s inhibition of PKA activation (critical for melanosomal degradation) is more pronounced, enhancing its anti-pigmentation effects .

Table 1: Signaling Pathway Potency of KOR Agonists

| Compound | ERK1/2 Activation (EC₅₀) | p38 MAPK Activation (EC₅₀) | G-Protein Bias (Human KOR) |

|---|---|---|---|

| Nalfurafine | 0.3 nM | 75 nM | ~10-fold |

| U50,488 | 1.2 nM | 5 nM | ~2-fold |

| MCOPPB | Not reported | Not reported | Minimal bias |

Therapeutic Efficacy in Disease Models

- Pruritus: Nalfurafine (0.04 mg/kg) suppresses icilin-induced wet-dog shakes in rats by inhibiting striatal glutamate release, a mechanism absent in non-selective KOR agonists like dynorphin A .

- Demyelination : In experimental autoimmune encephalomyelitis (EAE) and cuprizone models, nalfurafine outperforms U50,488 in promoting remyelination and reducing CNS immune-cell infiltration. Nalfurafine’s efficacy at 10 μg/kg contrasts with U50,488’s higher dose requirements (1–5 mg/kg) and associated side effects .

- Alcohol Use Disorder : Nalfurafine (3–10 μg/kg) reduces excessive alcohol consumption in mice without inducing sedation or anhedonia, unlike U50,488, which enhances alcohol intake via mTOR pathways .

Table 2: Comparative Therapeutic Effects

Side Effect Profile

Nalfurafine’s clinical safety stems from its biased agonism:

Table 3: Adverse Effect Comparison

| Side Effect | Nalfurafine | U50,488/MCOPPB |

|---|---|---|

| Dysphoria | Absent (≤30 μg/kg) | Present (≥1 mg/kg) |

| Sedation | Absent | Moderate to severe |

| Immune Suppression | Reduced Th17 responses | Worsened inflammation |

Data sources:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.